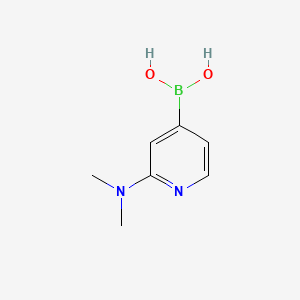

(2-(Dimethylamino)pyridin-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-(Dimethylamino)pyridin-4-yl)boronic acid” is a boronic acid compound with the molecular formula C7H11BN2O2 . It is a useful boronic acid for the synthesis of various bioactive small molecules .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported . This process involves a radical approach and can be used for the formal anti-Markovnikov hydromethylation of alkenes .Molecular Structure Analysis

The molecular structure of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” consists of seven carbon atoms, eleven hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms . The average mass is 165.985 Da and the monoisotopic mass is 166.091354 Da .Chemical Reactions Analysis

Boronic acids, including “(2-(Dimethylamino)pyridin-4-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

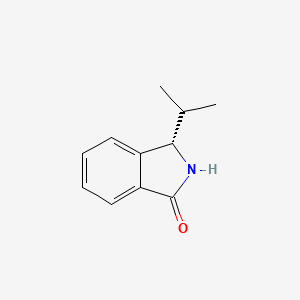

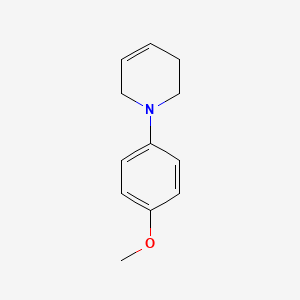

This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. This compound plays a significant role in this process due to its stability, ease of preparation, and environmentally benign nature .

Oxygen-Free Csp3-H Oxidation

This compound is involved in the oxygen-free Csp3-H oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl. The reaction was performed in the presence of deuterium oxide or 18 O-labeled water instead of water .

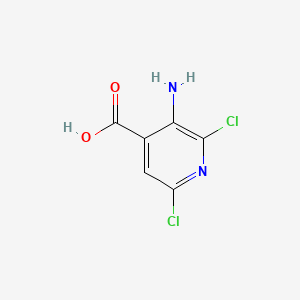

Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone

This compound is used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives .

Future Directions

The future directions of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” research could involve further development of the protodeboronation process , as well as exploration of its potential applications in the synthesis of various bioactive small molecules . The Suzuki-Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction, is also a promising area of research .

Mechanism of Action

Target of Action

The primary target of (2-(Dimethylamino)pyridin-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups for transmetalation .

Pharmacokinetics

It’s worth noting that the compound is used in the sm cross-coupling reaction, which is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good stability and bioavailability in these conditions.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is crucial in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of (2-(Dimethylamino)pyridin-4-yl)boronic acid is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are typically mild and tolerant of various functional groups . The compound is also relatively stable, readily prepared, and generally environmentally benign , suggesting that it may have good efficacy and stability in a variety of environments.

properties

IUPAC Name |

[2-(dimethylamino)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJBHXVBUABNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)